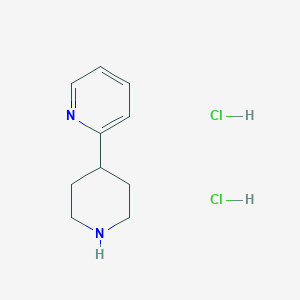

2-(Piperidin-4-yl)pyridine dihydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-piperidin-4-ylpyridine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.2ClH/c1-2-6-12-10(3-1)9-4-7-11-8-5-9;;/h1-3,6,9,11H,4-5,7-8H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXCFRWODOJQICL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=CC=N2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40582436 |

Source

|

| Record name | 2-(Piperidin-4-yl)pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40582436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143924-45-2 |

Source

|

| Record name | 2-(Piperidin-4-yl)pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40582436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(piperidin-4-yl)pyridine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Introduction: The Strategic Importance of the 2-(Piperidin-4-yl)pyridine Scaffold

An In-Depth Technical Guide to 2-(Piperidin-4-yl)pyridine Dihydrochloride

Topic: 2-(Piperidin-4-yl)pyridine dihydrochloride CAS Number: 143924-45-2

Audience: Researchers, scientists, and drug development professionals.

In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. Among the most privileged heterocyclic motifs are the pyridine and piperidine rings, valued for their versatile chemical reactivity and their ability to engage in critical interactions with biological targets. The fusion of these two rings into the 2-(Piperidin-4-yl)pyridine scaffold creates a conformationally constrained yet chemically versatile building block. Its dihydrochloride salt, with the CAS Number 143924-45-2, offers enhanced solubility and stability, making it a preferred starting material for multi-step synthetic campaigns.[1][2]

This guide provides a senior application scientist's perspective on 2-(Piperidin-4-yl)pyridine dihydrochloride, moving beyond simple data recitation to explore the causality behind its synthesis, the logic of its analytical characterization, and its proven utility in drug discovery.

PART 1: Core Physicochemical and Structural Characteristics

The 2-(Piperidin-4-yl)pyridine dihydrochloride molecule is a bifunctional entity. The pyridine ring acts as a weak base and a hydrogen bond acceptor, while the piperidine ring provides a saturated, three-dimensional structure that can be functionalized at the nitrogen atom. The dihydrochloride salt form ensures that both nitrogen atoms are protonated, significantly increasing its polarity and aqueous solubility, a crucial attribute for reagent preparation in drug synthesis.

Table 1: Physicochemical Properties of 2-(Piperidin-4-yl)pyridine Dihydrochloride

| Property | Value | Source(s) |

| CAS Number | 143924-45-2 | [1] |

| Molecular Formula | C₁₀H₁₆Cl₂N₂ | [1][3] |

| Molecular Weight | 235.15 g/mol | [1][2] |

| IUPAC Name | 2-(piperidin-4-yl)pyridine;dihydrochloride | [1] |

| Appearance | Off-white to pale solid (typical) | [4] |

| Melting Point | 258 - 261 °C | [1] |

| Free Base CAS | 30532-37-7 | [5] |

| Monohydrochloride CAS | 216688-64-1 | [6][7] |

PART 2: Synthesis and Mechanistic Considerations

The construction of the 2-(Piperidin-4-yl)pyridine core is a foundational process in campaigns targeting a wide array of therapeutic agents. A robust and scalable synthesis is therefore critical. The most common and efficient strategy involves a two-stage process: the coupling of the pyridine and piperidine precursors via reductive amination, followed by the removal of a protecting group and subsequent salt formation.

Causality in Synthetic Design:

-

Choice of Precursors: The synthesis logically starts with commercially available 4-pyridyl precursors and a protected piperidin-4-one, typically N-Boc-piperidin-4-one. The tert-butyloxycarbonyl (Boc) group is selected for its stability under the reductive amination conditions and its facile removal under acidic conditions, which conveniently dovetails with the final salt formation step.[8]

-

Reductive Amination: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this key transformation.[8] Unlike stronger reducing agents like sodium borohydride, NaBH(OAc)₃ is mild enough to not reduce the ketone starting material prematurely and is selective for the iminium ion intermediate formed in situ. This selectivity minimizes side reactions and leads to higher yields, a critical consideration for process efficiency.

-

Deprotection and Salt Formation: The use of hydrochloric acid serves a dual purpose. It efficiently cleaves the acid-labile Boc protecting group and simultaneously forms the stable dihydrochloride salt of the final product, often driving it out of solution and simplifying purification through filtration.

Experimental Protocol: Synthesis of 2-(Piperidin-4-yl)pyridine Dihydrochloride

Step 1: Reductive Amination

-

To a stirred solution of N-Boc-piperidin-4-one (1.0 eq) and 2-aminopyridine (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add acetic acid (catalytic amount, ~0.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 30 minutes. Rationale: Portion-wise addition controls the reaction exotherm and rate.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS until the starting materials are consumed.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.

Step 2: Deprotection and Salt Formation

-

Dissolve the crude Boc-protected intermediate in a minimal amount of a suitable solvent like methanol or ethyl acetate.

-

Add a solution of hydrochloric acid (excess, >2.0 eq), typically as a concentrated aqueous solution or as a solution in a solvent like diethyl ether or isopropanol.

-

Stir the mixture at room temperature. The dihydrochloride salt will typically precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash with a cold, non-polar solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum to yield 2-(Piperidin-4-yl)pyridine dihydrochloride.

Visualization: Synthetic Workflow

Caption: Synthetic pathway for 2-(Piperidin-4-yl)pyridine dihydrochloride.

PART 3: Comprehensive Analytical Characterization

Rigorous analytical characterization is non-negotiable to ensure the identity, purity, and quality of the synthesized material. A multi-technique approach provides a self-validating system where data from orthogonal methods corroborates the final assessment.

Protocol 3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the molecular structure and assess for the presence of impurities.

-

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as the dihydrochloride salt is highly polar).

-

¹H NMR Analysis: The spectrum should show characteristic signals for both the pyridine and piperidine protons. The aromatic protons on the pyridine ring will appear in the downfield region (typically δ 7.5-8.5 ppm). The piperidine ring protons will be in the aliphatic region (typically δ 1.5-3.5 ppm). The integration of these regions should correspond to the number of protons in each part of the molecule.

-

¹³C NMR Analysis: The spectrum will confirm the carbon framework. Aromatic carbons of the pyridine ring will be observed between δ 120-160 ppm, while the saturated carbons of the piperidine ring will appear upfield (δ 25-55 ppm).[5]

-

Protocol 3.2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Objective: To quantify the purity of the compound and detect any process-related impurities or degradation products.[9]

-

Methodology:

-

System: A standard Reverse-Phase HPLC (RP-HPLC) system with UV detection is appropriate.

-

Column: A C18 stationary phase (e.g., 250 x 4.6 mm, 5 µm particle size) is a robust choice.[10]

-

Mobile Phase: A gradient elution is typically required to separate the polar product from non-polar impurities.

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. Rationale: The acid modifier improves peak shape for basic analytes like pyridines.

-

Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

-

-

Gradient Program: A typical gradient might run from 5% to 95% Mobile Phase B over 15-20 minutes.

-

Detection: UV detection at a wavelength where the pyridine chromophore absorbs strongly (e.g., 254 nm or 260 nm).

-

Purity Calculation: Purity is determined by the area percent of the main product peak relative to the total area of all observed peaks.

-

Protocol 3.3: Mass Spectrometry (MS) for Identity Confirmation

-

Objective: To confirm the molecular weight of the parent compound.

-

Methodology:

-

Technique: Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., Quadrupole or Time-of-Flight).

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Analysis: Analyze in positive ion mode. The expected mass to observe will be for the free base [M+H]⁺, which corresponds to a monoisotopic mass of approximately 163.12 Da (for C₁₀H₁₅N₂⁺).[5]

-

Visualization: Analytical Validation Workflow

Caption: Orthogonal analytical workflow for quality control.

PART 4: Applications in Drug Discovery and Development

The 2-(Piperidin-4-yl)pyridine scaffold is a cornerstone in the design of small molecule inhibitors and modulators due to its structural and chemical properties. Piperidine-containing compounds are ubiquitous in pharmaceuticals, valued for improving pharmacokinetic properties such as solubility and membrane permeability.[11]

-

Central Nervous System (CNS) Agents: The scaffold is a key component in the development of novel inhibitors for CNS targets. For example, derivatives have been synthesized and evaluated as highly potent and selective inhibitors of Cholesterol 24-Hydroxylase (CH24H), an enzyme implicated in neurodegenerative diseases.[12] The pyridine ring can engage in π-stacking or hydrogen bonding within a receptor's active site, while the piperidine nitrogen provides a handle for introducing substituents that can modulate potency, selectivity, and physicochemical properties.

-

Enzyme Inhibitors: The structural motif has been incorporated into potent Akt1/Akt2 dual inhibitors, which are targets in oncology research.[4]

-

Ion Channel Modulators: It serves as a reagent in the synthesis of potent sodium channel blockers being investigated for the treatment of ischemic stroke.[4] In this context, the basic nitrogen of the piperidine can exist in a protonated state at physiological pH, allowing for crucial ionic interactions with acidic residues in the ion channel pore.

-

Antimicrobial Agents: The broader class of piperidine and pyridine derivatives has shown significant promise in the development of new antimicrobial, antimalarial, and anticancer agents.[13]

PART 5: Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are essential for ensuring laboratory safety. While a specific Safety Data Sheet (SDS) for the dihydrochloride was not found, data from related pyridine hydrochloride and piperidine compounds provide a reliable basis for safety protocols.[14][15][16]

-

Hazards Identification:

-

Handling and Personal Protective Equipment (PPE):

-

Storage:

Conclusion

2-(Piperidin-4-yl)pyridine dihydrochloride (CAS: 143924-45-2) is more than just a chemical intermediate; it is a strategically designed building block that empowers medicinal chemists to explore vast chemical space. Its robust synthesis, well-defined analytical profile, and proven utility in constructing high-value therapeutic candidates underscore its importance in the drug discovery pipeline. This guide has provided a comprehensive framework for understanding and utilizing this valuable scaffold, grounded in the principles of mechanistic chemistry and rigorous analytical science.

References

- AK Scientific, Inc. (n.d.). 2-Methyl-6-(piperidin-4-yloxy)pyridine dihydrochloride Safety Data Sheet.

- Fisher Scientific. (2025). Pyridine hydrochloride Safety Data Sheet.

- Sigma-Aldrich Inc. (2025). Pyridine Safety Data Sheet.

- Sunway Pharm Ltd. (n.d.). 2-(Piperidin-4-yl)pyridine hydrochloride - CAS:216688-64-1.

- Apollo Scientific. (2023). 2-Methyl-4-(piperidin-4-yl)pyridine dihydrochloride Safety Data Sheet.

- Thermo Fisher Scientific. (2010). Pyridine hydrochloride Safety Data Sheet.

- Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). Royal Society of Chemistry.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10374750, 2-(Piperidin-4-yl)pyridine.

- ChemicalBook. (2025). N3-(piperidin-4-yl)pyridine-2,3-diamine 2HCL | 1373116-08-5.

- Pharmaffiliates. (n.d.). CAS No : 38385-95-4 | Product Name : 2-Piperidin-4-yl-1H-benzimidazole.

- ChemicalBook. (n.d.). 2-(1 Lamda{2}-piperidin-4-yl)pyridin-4-yl dihydrochloride synthesis.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 42941945, N-(piperidin-4-yl)pyridine-2-carboxamide dihydrochloride.

- BLDpharm. (n.d.). 1373116-08-5|N3-(Piperidin-4-yl)pyridine-2,3-diamine dihydrochloride.

- ChemBK. (n.d.). N3-(piperidin-4-yl)pyridine-2,3-diamine dihydrochloride.

- CymitQuimica. (n.d.). Piperidin-4-yl-pyridin-4-yl-amine dihydrochloride.

- Guidechem. (n.d.). N3-(piperidin-4-yl)pyridine-2,3-diamine 2HCL CAS 1373116-08-5.

- Google Patents. (n.d.). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.

- Wittmann, S., et al. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie.

- Pandurangan, A., & Murugan, R. (n.d.). Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra. Indian Journal of Chemistry.

- ChemicalBook. (n.d.). 2-(PIPERIDIN-4-YLSULFANYL)PYRIDINE DIHYDROCHLORIDE Product Description.

- ChemicalBook. (n.d.). 2-(Piperidin-4-yl)pyridine hydrochloride | 216688-64-1.

- Sigma-Aldrich. (n.d.). 2-(piperidin-4-yl)pyridine dihydrochloride | 143924-45-2.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10892005, 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-.

- Sigma-Aldrich. (n.d.). 4-Piperidin-4-ylpyridine dihydrochloride AldrichCPR.

- Tanimoto, K., et al. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Journal of Medicinal Chemistry.

- Lasota, J., et al. (n.d.).

- Li, Y., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.

- Hussain, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy.

- Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.

- Narhe, B. D., et al. (2017). Piperidine and Octahydropyrano[3,4-c] pyridine Scaffolds for Drug-like Molecular Libraries of the European Lead Factory. Bioorganic & Medicinal Chemistry.

- Severina, A. I., et al. (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology.

Sources

- 1. 2-(piperidin-4-yl)pyridine dihydrochloride | 143924-45-2 [sigmaaldrich.com]

- 2. 4-Piperidin-4-ylpyridine dihydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-(1 Lamda{2}-piperidin-4-yl)pyridin-4-yl dihydrochloride synthesis - chemicalbook [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 2-(Piperidin-4-yl)pyridine | C10H14N2 | CID 10374750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(Piperidin-4-yl)pyridine hydrochloride - CAS:216688-64-1 - Sunway Pharm Ltd [3wpharm.com]

- 7. 2-(Piperidin-4-yl)pyridine hydrochloride | 216688-64-1 [amp.chemicalbook.com]

- 8. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rjptonline.org [rjptonline.org]

- 11. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. dovepress.com [dovepress.com]

- 14. aksci.com [aksci.com]

- 15. fishersci.com [fishersci.com]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to 2-(Piperidin-4-yl)pyridine Dihydrochloride: A Key Scaffold in Medicinal Chemistry

This guide provides a comprehensive technical overview of 2-(Piperidin-4-yl)pyridine dihydrochloride, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, characterization, and its pivotal role as a molecular scaffold in the creation of novel therapeutic agents. This document is designed to offer not just data, but also field-proven insights into the practical application and scientific reasoning behind its use.

Core Molecular Attributes

2-(Piperidin-4-yl)pyridine is a bicyclic molecule composed of a pyridine ring linked at the 2-position to a piperidine ring at its 4-position. For practical applications in laboratory and pharmaceutical settings, it is commonly supplied as a more stable and soluble dihydrochloride salt.

The fundamental properties of the free base and its dihydrochloride salt are crucial for any experimental design. The free base, 2-(Piperidin-4-yl)pyridine, possesses a molecular formula of C₁₀H₁₄N₂ and a molecular weight of 162.23 g/mol [1]. The dihydrochloride salt, the focus of this guide, has the molecular formula C₁₀H₁₆Cl₂N₂ and a molecular weight of 235.16 g/mol [2].

| Property | 2-(Piperidin-4-yl)pyridine (Free Base) | 2-(Piperidin-4-yl)pyridine Dihydrochloride |

| Molecular Formula | C₁₀H₁₄N₂ | C₁₀H₁₆Cl₂N₂ |

| Molecular Weight | 162.23 g/mol [1] | 235.16 g/mol [2] |

| CAS Number | 30532-37-7[3] | 143924-45-2[4][5][6] |

| Appearance | - | White to yellow crystal powder[5] |

| Storage | 2-8°C (protect from light)[3] | Room temperature, sealed well[5] |

The presence of two basic nitrogen atoms—one on the pyridine ring and one on the piperidine ring—allows for the formation of the stable dihydrochloride salt. This salt form enhances the compound's solubility in aqueous media, a critical factor for many biological assays and formulation studies.

Synthesis and Purification: A Strategic Approach

The synthesis of 2-(piperidin-4-yl)pyridine is a multi-step process that leverages established principles of heterocyclic chemistry. A common and logical synthetic strategy involves the creation of the core scaffold followed by deprotection and salt formation. While numerous variations exist, a representative workflow is outlined below. The causality behind each step is explained to provide a deeper understanding of the process.

General Synthetic Workflow

A prevalent method for constructing the 2-(piperidin-4-yl)pyridine scaffold is through the hydrogenation of a corresponding bipyridine precursor. This approach is favored due to the commercial availability of substituted pyridines and the robustness of catalytic hydrogenation methods[7].

Caption: Generalized synthetic workflow for 2-(Piperidin-4-yl)pyridine Dihydrochloride.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative, self-validating system for the synthesis, drawing upon common laboratory practices for similar heterocyclic compounds.

Step 1: Catalytic Hydrogenation of a Pyridyl-Pyridine Precursor

-

Rationale: This step reduces one of the pyridine rings to a piperidine ring. The choice of catalyst and conditions is critical for selective hydrogenation.

-

Procedure:

-

To a solution of a suitable 2,4'-bipyridine derivative in ethanol or methanol, add a catalytic amount of Palladium on carbon (Pd/C, 10 wt. %).

-

Place the reaction mixture in a high-pressure hydrogenation apparatus.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature or with gentle heating (e.g., 40-50 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-(piperidin-4-yl)pyridine.

-

Step 2: Formation of the Dihydrochloride Salt

-

Rationale: Conversion to the dihydrochloride salt is performed to enhance stability and solubility. The use of a solvent in which the salt is poorly soluble allows for precipitation and easy isolation.

-

Procedure:

-

Dissolve the crude 2-(piperidin-4-yl)pyridine free base in a minimal amount of a suitable solvent, such as ethanol or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in ethanol or diethyl ether) dropwise with stirring.

-

A precipitate of 2-(piperidin-4-yl)pyridine dihydrochloride will form.

-

Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash with a cold, non-polar solvent (e.g., diethyl ether) to remove any residual impurities, and dry under vacuum.

-

Structural Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods is typically employed.

| Analytical Method | Expected Observations |

| ¹H NMR | The spectrum will show characteristic signals for both the pyridine and piperidine rings. Aromatic protons of the pyridine ring will appear in the downfield region (typically δ 7-9 ppm). The aliphatic protons of the piperidine ring will be observed in the upfield region (typically δ 1.5-4.0 ppm). The N-H protons of the piperidinium and pyridinium ions may appear as broad signals. |

| ¹³C NMR | The spectrum will display distinct signals for the aromatic carbons of the pyridine ring (δ 120-160 ppm) and the aliphatic carbons of the piperidine ring (δ 25-55 ppm). |

| Mass Spectrometry (MS) | In electrospray ionization (ESI) mode, the spectrum will show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z corresponding to C₁₀H₁₅N₂⁺. |

| Infrared (IR) Spectroscopy | The spectrum will exhibit characteristic N-H stretching vibrations for the secondary amine salt in the range of 2400-2800 cm⁻¹. Aromatic C-H and C=N stretching vibrations from the pyridine ring will also be present. |

| Elemental Analysis | The percentage composition of Carbon, Hydrogen, Nitrogen, and Chlorine should be in close agreement with the calculated values for the molecular formula C₁₀H₁₆Cl₂N₂. |

Role in Drug Discovery and Development

The 2-(piperidin-4-yl)pyridine scaffold is a privileged structure in medicinal chemistry. Its prevalence stems from the combination of a rigid aromatic pyridine ring, which can engage in π-stacking and hydrogen bonding interactions, and a flexible, saturated piperidine ring that provides a three-dimensional character to the molecule and can be readily substituted to modulate physicochemical properties and target binding.

Key Therapeutic Areas

Derivatives of 2-(piperidin-4-yl)pyridine have been investigated for a wide range of biological activities:

-

Anti-inflammatory Agents: The scaffold has been used to develop novel anti-inflammatory compounds. For instance, derivatives have shown inhibitory activity on the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in cellular assays[8].

-

Antifungal Agents: By combining the piperidine moiety with other pharmacophores like tetrahydroisoquinoline, hybrid molecules with significant antifungal efficacy against clinically relevant species such as Candida albicans have been developed[9][10].

-

Kinase Inhibitors: The pyridine and piperidine nitrogens can act as key hydrogen bond acceptors/donors, making this scaffold suitable for designing inhibitors of protein kinases, which are crucial targets in oncology[11].

-

Central Nervous System (CNS) Agents: The ability of piperidine-containing compounds to cross the blood-brain barrier makes them valuable for developing drugs targeting neurological disorders[12].

Illustrative Mechanism of Action: Inhibition of Pro-inflammatory Pathways

Many inflammatory diseases are driven by the overexpression of pro-inflammatory mediators like TNF-α and NO. The production of these molecules is often regulated by the NF-κB signaling pathway. Certain 2-(piperidin-4-yl)pyridine derivatives have been shown to exert their anti-inflammatory effects by modulating this pathway.

Caption: Potential mechanism of anti-inflammatory action via NF-κB pathway inhibition.

Conclusion

2-(Piperidin-4-yl)pyridine dihydrochloride is more than just a chemical reagent; it is a versatile and powerful building block for the design and synthesis of new chemical entities with therapeutic potential. Its well-defined structure, coupled with the synthetic accessibility of its derivatives, ensures its continued importance in the field of drug discovery. This guide has provided a technical foundation for understanding and utilizing this compound, from its fundamental properties to its strategic application in medicinal chemistry. Researchers equipped with this knowledge are better positioned to harness the potential of this valuable scaffold in their quest for novel and effective medicines.

References

-

PubChem. 2-(Piperidin-4-yl)pyridine. National Center for Biotechnology Information. [Link]

-

Nikolaeva, Y.G., et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2022. [Link]

-

MySkinRecipes. 2-(PIPERIDIN-4-YLOXY)PYRIDINE 2HCL. [Link]

-

Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. [Link]

- Google Patents. Preparation method of 2-(4-piperidyl)-2-propanol and hydrochloride thereof. CN111606842A.

-

Wurm, M., et al. Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. 2017. [Link]

-

LookChem. 2-(1 Lamda{2}-piperidin-4-yl)pyridin-4-yl dihydrochloride CAS NO.143924-45-2. [Link]

-

Chemchart. 4-(piperidin-4-yl)pyridine (581-45-3). [Link]

-

ResearchGate. (PDF) Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. [Link]

-

PubMed. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. [Link]

-

Molbase. 2,3,3-trimethylbutanoic acid. [Link]

-

Organic Syntheses. A. N-(4-Pyridyl)pyridinium chloride hydrochloride. [Link]

-

LabNovo. Pyridines 吡啶. [Link]

- Google Patents.

-

PubMed. Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. [Link]

-

Canadian Science Publishing. A New Synthesis of Piperidine. [Link]

Sources

- 1. 2-(Piperidin-4-yl)pyridine | C10H14N2 | CID 10374750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(piperidin-4-yl)pyridine dihydrochloride | 143924-45-2 [sigmaaldrich.com]

- 3. 2-(4'-Piperidinyl) pyridine | 30532-37-7 [m.chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. 2-(1 Lamda{2}-piperidin-4-yl)pyridin-4-yl dihydrochloride, CasNo.143924-45-2 BOC Sciences United States [bocscichem.lookchem.com]

- 6. 2-(1 Lamda{2}-piperidin-4-yl)pyridin-4-yl dihydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. 2-(PIPERIDIN-4-YLOXY)PYRIDINE 2HCL [myskinrecipes.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(Piperidin-4-yl)pyridine Dihydrochloride

This guide provides a comprehensive overview of the essential physicochemical properties of 2-(Piperidin-4-yl)pyridine dihydrochloride, a heterocyclic compound of interest in pharmaceutical research and development. Understanding these fundamental characteristics is paramount for researchers, scientists, and drug development professionals to predict a compound's behavior, optimize formulations, and ensure its efficacy and safety.[1][2][3][4] This document will delve into the structural attributes, solubility, melting point, ionization constants (pKa), and stability of 2-(Piperidin-4-yl)pyridine dihydrochloride, offering both theoretical insights and practical experimental protocols.

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

The journey of a drug candidate from discovery to clinical application is profoundly influenced by its physicochemical properties.[1][2][5] These intrinsic characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with the target receptor.[3][4] A thorough understanding of properties such as solubility, lipophilicity, and ionization is crucial for medicinal chemists and formulation scientists to design molecules with optimal pharmacokinetic and pharmacodynamic profiles, ultimately reducing attrition rates in drug development.[2]

2-(Piperidin-4-yl)pyridine dihydrochloride, as a salt form, is often selected to enhance the solubility and stability of the parent compound. This guide will explore the specific attributes of this dihydrochloride salt, providing a framework for its scientific evaluation.

Chemical Identity and Structural Features

A foundational step in characterizing any chemical entity is to establish its precise chemical identity.

| Property | Value | Source |

| Chemical Name | 2-(Piperidin-4-yl)pyridine dihydrochloride | N/A |

| Synonyms | 2-(4-Piperidinyl)pyridine dihydrochloride | N/A |

| Molecular Formula | C₁₀H₁₆Cl₂N₂ | [6] |

| Molecular Weight | 235.15 g/mol | [6] |

| CAS Number | Not explicitly found for the dihydrochloride, the free base is 30532-37-7 | [7] |

| Chemical Structure | (See Figure 1) | N/A |

Figure 1: Chemical Structure of 2-(Piperidin-4-yl)pyridine Dihydrochloride

Caption: Structure of 2-(Piperidin-4-yl)pyridine dihydrochloride.

The structure reveals a pyridine ring linked to a piperidine ring at the 4-position. The dihydrochloride salt form indicates that both nitrogen atoms, the one in the pyridine ring and the one in the piperidine ring, are protonated. This protonation significantly influences the molecule's physicochemical properties, particularly its solubility and pKa.

Key Physicochemical Properties and Their Determination

Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability. For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption. The dihydrochloride salt form of 2-(Piperidin-4-yl)pyridine is expected to have significantly higher aqueous solubility compared to its free base due to the ionic nature of the salt.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is a gold standard for determining the thermodynamic solubility of a compound.

Materials:

-

2-(Piperidin-4-yl)pyridine dihydrochloride

-

Phosphate buffered saline (PBS), pH 7.4

-

Purified water (e.g., Milli-Q)

-

HPLC-grade acetonitrile and water

-

Formic acid or other suitable mobile phase modifier

-

Vials with screw caps

-

Thermostatic shaker

-

Centrifuge

-

HPLC system with UV detector

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of 2-(Piperidin-4-yl)pyridine dihydrochloride to vials containing a known volume of the desired solvent (e.g., purified water, PBS pH 7.4).

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set at a specific temperature (e.g., 25°C or 37°C). Shake the vials for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Preparation: Carefully withdraw an aliquot of the supernatant and dilute it with the mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

Quantification by HPLC: Analyze the diluted samples using a validated HPLC method. A reverse-phase C18 column is often suitable for this type of compound.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of 2-(Piperidin-4-yl)pyridine dihydrochloride and inject them into the HPLC to generate a calibration curve of peak area versus concentration.

-

Calculation: Determine the concentration of the compound in the diluted supernatant from the calibration curve and then calculate the original solubility, accounting for the dilution factor.

Caption: Workflow for thermodynamic solubility determination.

Melting Point

The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a solid. For a dihydrochloride salt, the melting point is expected to be relatively high and may be accompanied by decomposition.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC is a precise thermal analysis technique to determine the melting point and other thermal transitions of a material.

Materials:

-

2-(Piperidin-4-yl)pyridine dihydrochloride

-

DSC instrument

-

Aluminum pans and lids

Procedure:

-

Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of the compound into an aluminum DSC pan.

-

Sealing: Crimp a lid onto the pan to encapsulate the sample. Prepare an empty, sealed pan to be used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

While a specific melting point for 2-(Piperidin-4-yl)pyridine dihydrochloride was not found, a related compound, 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride, has a reported melting point of 228-235 °C[8]. This suggests that the title compound will also have a high melting point.

Ionization Constant (pKa)

The pKa values of a molecule are crucial as they determine the extent of its ionization at a given pH. This, in turn, influences its solubility, permeability, and binding to the target. 2-(Piperidin-4-yl)pyridine has two basic nitrogen atoms that can be protonated. The pKa of the piperidine nitrogen is expected to be higher (more basic) than that of the pyridine nitrogen.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a classic and accurate method for pKa determination.

Materials:

-

2-(Piperidin-4-yl)pyridine dihydrochloride

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) for maintaining ionic strength

-

pH meter with a calibrated electrode

-

Autotitrator or manual titration setup

Procedure:

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in water with a known ionic strength (adjusted with KCl).

-

Titration: Titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values can be determined from the half-equivalence points on the titration curve. Specialized software is often used for more accurate pKa calculation from the titration data.

Sources

- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 3. What are the physicochemical properties of drug? [lookchem.com]

- 4. fiveable.me [fiveable.me]

- 5. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 6. 4-Piperidin-4-ylpyridine dihydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-(Piperidin-4-yl)pyridine | C10H14N2 | CID 10374750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 99202-39-8 CAS MSDS (2-(PIPERIDIN-4-YLSULFANYL)PYRIDINE DIHYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Biological activity of 2-(Piperidin-4-yl)pyridine derivatives

An In-Depth Technical Guide to the Biological Activity of 2-(Piperidin-4-yl)pyridine Derivatives

Executive Summary

The 2-(piperidin-4-yl)pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural rigidity, combined with the basic nitrogen of the piperidine ring and the aromatic pyridine moiety, provides a versatile framework for designing molecules with high affinity and selectivity for a diverse range of biological targets. This guide synthesizes current research to provide drug development professionals with a comprehensive understanding of the multifaceted biological activities of these derivatives. We will explore their mechanisms of action in key therapeutic areas, including inflammation, oncology, and infectious diseases, while providing detailed experimental protocols and critical insights into their structure-activity relationships (SAR).

Introduction: The 2-(Piperidin-4-yl)pyridine Scaffold - A Privileged Motif in Medicinal Chemistry

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles found in pharmaceuticals and natural alkaloids.[1] When coupled at its 4-position to a pyridine ring, it forms the 2-(piperidin-4-yl)pyridine scaffold, a structure that serves as a cornerstone for numerous biologically active compounds.[1][2] This arrangement allows for precise three-dimensional orientation of substituents, enabling tailored interactions with the active sites of proteins. The pyridine ring can engage in π-stacking and hydrogen bonding, while the piperidine nitrogen can be protonated at physiological pH, forming crucial ionic interactions. This unique combination of features has led to the development of derivatives with potent activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4][5] This document serves as a technical exploration of these activities, grounded in mechanistic data and validated experimental methodologies.

Section 1: Anti-inflammatory Activity and Mechanism of Action

Chronic inflammation is a key pathological driver of numerous diseases. Derivatives of the 2-(piperidin-4-yl)pyridine scaffold have emerged as potent anti-inflammatory agents, primarily through the modulation of the NF-κB signaling pathway.

A key example is found in a series of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives.[3] One potent compound from this series, designated 6e , was identified from an in-house library and demonstrated significant inhibitory activity on the production of pro-inflammatory mediators nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[3] Further investigation revealed that its mechanism involves the inhibition of the NF-κB pathway. Specifically, compound 6e was shown to restore the phosphorylation level of IκBα, an inhibitor of NF-κB.[3] This prevents the degradation of IκBα and subsequently blocks the translocation of the p65 NF-κB subunit to the nucleus, thereby downregulating the transcription of inflammatory genes like TNF-α.[3] In vivo, this activity was confirmed in a xylene-induced ear oedema mouse model, where compound 6e showed more potent anti-inflammatory effects than ibuprofen.[3]

Data Presentation: In Vitro Anti-inflammatory Activity

| Compound | Target | Assay System | IC₅₀ (μM) | Source |

| 6e | NO Production | LPS-stimulated RAW 264.7 | 0.86 | [3] |

| 6e | TNF-α Production | LPS-stimulated RAW 264.7 | 1.87 | [3] |

Mandatory Visualization: NF-κB Pathway Modulation

Experimental Protocol: In Vitro Nitric Oxide (NO) Production Assay

-

Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Pre-treat the cells with various concentrations of the 2-(piperidin-4-yl)pyridine derivative (e.g., 0.1 to 100 µM) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).

-

Inflammatory Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control group.

-

Incubation: Incubate the plate for an additional 24 hours.

-

Nitrite Measurement: Collect 50 µL of the culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to the supernatant, followed by 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Reading: Incubate in the dark at room temperature for 10 minutes. Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration, an indicator of NO production, by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

-

Causality: This assay quantifies the ability of the test compound to inhibit the inflammatory response triggered by LPS. The Griess reaction is a validated, colorimetric method to measure nitrite, a stable breakdown product of NO, providing a reliable proxy for iNOS activity and the compound's anti-inflammatory potential.

Section 2: Anticancer Applications - Targeting Kinase Signaling and Apoptosis

The 2-(piperidin-4-yl)pyridine scaffold is a key component in several potent anticancer agents, demonstrating efficacy through mechanisms such as kinase inhibition and the induction of apoptosis.

Dual ALK/ROS1 Inhibition in Non-Small-Cell Lung Cancer (NSCLC)

Anaplastic lymphoma kinase (ALK) and ROS1 are receptor tyrosine kinases that, when rearranged, act as oncogenic drivers in a subset of NSCLC. A series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as dual ALK/ROS1 inhibitors, with the goal of overcoming clinical resistance to first-generation inhibitors like crizotinib.[4] The representative compound 2e demonstrated potent anti-proliferative activity against both ALK-addicted (H3122) and ROS1-addicted (HCC78) cell lines.[4] Critically, 2e also showed impressive enzymatic activity against the clinically relevant crizotinib-resistant ALKL1196M mutant and the ROS1G2032R mutant, highlighting its potential to address acquired drug resistance.[4]

Data Presentation: Activity of ALK/ROS1 Inhibitor 2e

| Target | Cell Line / Assay | IC₅₀ (nM) | Comparison (Crizotinib IC₅₀, nM) | Source |

| ALKL1196M | Enzyme Assay | 41.3 | ~82.6 (2x more potent) | [4] |

| ROS1G2032R | Ba/F3 Cell Line | 104.7 | 643.5 (6x more potent) | [4] |

Mandatory Visualization: Kinase Inhibitor Screening Workflow

Induction of Apoptosis in Ovarian Cancer

Beyond kinase inhibition, these derivatives can also trigger programmed cell death. A novel pyridine derivative, H42 , was identified as a potent inhibitor of ovarian cancer cell proliferation.[6] It exhibited dose- and time-dependent inhibitory effects on A2780 and SKOV3 ovarian cancer cell lines, with IC₅₀ values in the low micromolar to nanomolar range after 72 hours of treatment.[6] Further mechanistic studies confirmed that compound H42 functions by inducing apoptosis, increasing intracellular reactive oxygen species (ROS) production, and causing DNA damage.[6]

Data Presentation: Anti-proliferative Activity of H42

| Cell Line | Incubation Time | IC₅₀ (µM) | Source |

| A2780 | 72 h | 5.40 ± 0.53 | [6] |

| SKOV3 | 72 h | 0.85 ± 0.02 | [6] |

Experimental Protocol: Cell Viability (MTT) Assay

-

Cell Seeding: Plate cancer cells (e.g., SKOV3) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Addition: Treat the cells with a serial dilution of the test compound (e.g., H42 ) for a specified duration (e.g., 24, 48, or 72 hours). Include appropriate vehicle and positive controls.

-

MTT Reagent: After incubation, remove the media and add 100 µL of fresh media containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[7][8]

-

Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value.

-

Causality: This assay is based on the principle that mitochondrial dehydrogenases in living cells reduce the MTT tetrazolium salt. The resulting formazan concentration is directly proportional to the number of viable cells, providing a robust method to quantify the cytotoxic or cytostatic effects of a compound.

Section 3: Antifungal Potential

The emergence of drug-resistant fungal pathogens necessitates the development of novel antimycotics. Hybrid molecules that combine the 2-(piperidin-4-yl)pyridine scaffold with other pharmacophores, such as isoquinoline, have shown promising antifungal activity.[5][9]

A series of these hybrid compounds were evaluated for their efficacy against clinically relevant yeast species. Several compounds demonstrated complete growth inhibition against Candida albicans and the often-resistant Candida krusei.[5] One compound, 6i , was particularly notable for its broad-spectrum activity, inhibiting the growth of aspergilli in addition to yeasts.[5][9] The structure-activity relationship studies suggested that unbranched alkyl side chains with 10-12 carbon atoms were associated with the highest activity.[5]

Data Presentation: Antifungal Activity (Minimum Inhibitory Concentration)

| Compound | Fungal Species | MIC (µg/mL) | Source |

| 6i | Aspergillus spp. | 16-32 | [5] |

| 6k | Rhizopus arrhizus | 16-32 | [5] |

| 6l | Rhizopus arrhizus | 16-32 | [5] |

Experimental Protocol: Broth Microdilution MIC Assay (Adapted from CLSI)

-

Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., C. albicans) suspension in RPMI 1640 medium, adjusted to a final concentration of ~0.5-2.5 x 10³ CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in RPMI 1640 medium.

-

Inoculation: Add the prepared fungal inoculum to each well, resulting in a final volume of 200 µL. Include a drug-free growth control and a sterility control.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (e.g., ≥50% or 100% reduction) compared to the drug-free control well.

-

Causality: This standardized method directly assesses the ability of a compound to inhibit fungal growth. By determining the lowest effective concentration, it provides a quantitative measure of antifungal potency that is essential for comparing compounds and guiding further development.

Section 4: Structure-Activity Relationship (SAR) Insights

The biological activity of 2-(piperidin-4-yl)pyridine derivatives is highly dependent on the nature and position of substituents on both the piperidine and pyridine rings. Synthesizing the available data reveals several key SAR trends.

-

Piperidine N1-Substitution: This position is a critical handle for modulating activity. In ALK/ROS1 inhibitors, complex aromatic and heterocyclic groups at this position are essential for fitting into the kinase ATP-binding pocket and achieving high potency.[4]

-

Pyridine Ring Substitution: For CH24H inhibitors, the addition of a piperidin-1-yl group directly onto the pyridine ring resulted in a significant boost in potency, yielding compounds with single-digit nanomolar activity.[10] This suggests a key interaction site accessible from the pyridine core.

-

Appended Side Chains: In the case of antifungal hybrids, long, unbranched alkyl chains (10-12 carbons) attached to the molecular scaffold were found to be optimal for activity, likely enhancing the compounds' ability to disrupt the fungal cell membrane.[5]

-

Core Modifications: Fusing the pyridine ring with other heterocycles, such as in the 2-(piperidin-4-yl)-1H-benzo[d]imidazole series, creates new interaction points and significantly influences the biological profile, directing the activity towards anti-inflammatory targets.[3]

Mandatory Visualization: General SAR Summary

Conclusion and Future Directions

The 2-(piperidin-4-yl)pyridine scaffold is a validated "privileged" structure in modern drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, from potent and selective enzyme inhibition in cancer to broad-spectrum antimicrobial effects. The key to their success lies in the scaffold's synthetic tractability, which allows for fine-tuning of physicochemical properties and precise orientation of functional groups to engage with specific biological targets.

Future research should focus on leveraging computational and structure-based design to create next-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles. Exploring novel combinations of this core with other pharmacophores could unlock activities against new target classes. Furthermore, a deeper investigation into the mechanisms of resistance and off-target effects will be crucial for translating these promising compounds from the laboratory to the clinic. The continued exploration of the chemical space around this versatile scaffold holds immense promise for the development of new therapies for a wide range of human diseases.

References

-

Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. PubMed. [Link]

-

Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]

-

Synthesis of 2‐(pyridin‐4‐yl)‐1H‐imidazo[4,5‐b] pyridine‐7‐carboxylic... ResearchGate. [Link]

-

Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC - NIH. [Link]

-

Evaluation of biological activity of some pyridine derivatives on perfusion pressure and their interaction with the M 2 muscarinic receptor. ResearchGate. [Link]

-

6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. PMC - PubMed Central. [Link]

-

Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science. [Link]

-

(PDF) Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. ResearchGate. [Link]

-

Structure activity relationship. ResearchGate. [Link]

-

Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PMC - PubMed Central. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

-

Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. PubMed. [Link]

-

Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing. [Link]

-

In Vitro Cytotoxicity and In Vivo Antitumor Activity of Lipid Nanocapsules Loaded with Novel Pyridine Derivatives. MDPI. [Link]

-

Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. Frontiers. [Link]

-

4-(piperidin-4-yl)pyridine (581-45-3). Chemchart. [Link]

-

PIPERAZINE AND 4- (PYRIMIDIN-2-YL) -PIPERIDINE DERIVATIVES AS GPR119 MODULATORS. WIPO Patentscope. [Link]

-

2-(Piperidin-4-yl)pyridine. PubChem. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [Link]

-

2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. PMC - NIH. [Link]

-

Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. PubMed Central. [Link]

-

Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. ResearchGate. [Link]

-

Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. ACS Publications. [Link]

-

Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. MDPI. [Link]

-

Development and Characterization of a New Oral Antileishmanial Bis(pyridine-2-Carboxamidine) Drug Through Innovative Dissolution Testing in Biorelevant Media Combined with Pharmacokinetic Studies. MDPI. [Link]

-

Piperidine and Octahydropyrano[3,4-c] pyridine Scaffolds for Drug-like Molecular Libraries of the European Lead Factory. ResearchGate. [Link]

-

Pyridine and Pyridine Derivatives. ResearchGate. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

The Piperidine-Pyridine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

The piperidine-pyridine scaffold, a heterocyclic framework integrating a saturated piperidine ring with an aromatic pyridine moiety, represents a cornerstone in contemporary medicinal chemistry.[1][2][3][4][5][6][7][8][9] Its unique stereochemical and electronic properties, coupled with synthetic tractability, have established it as a "privileged scaffold" in the design of novel therapeutics targeting a wide spectrum of human diseases.[7][10] This guide provides a comprehensive exploration of the therapeutic potential of piperidine-pyridine derivatives, delving into their applications in oncology, neurodegenerative disorders, infectious diseases, and metabolic conditions. We will dissect the underlying mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for the evaluation of these promising compounds.

Introduction: The Chemical and Pharmacological Significance of the Piperidine-Pyridine Core

The piperidine ring, a saturated six-membered heterocycle, offers a three-dimensional architecture that can effectively probe the binding pockets of biological targets.[7] Its basic nitrogen atom can act as a hydrogen bond acceptor or be protonated to form crucial ionic interactions.[11] Conversely, the pyridine ring, an aromatic heterocycle, provides a planar surface for π-π stacking interactions and can be readily functionalized to modulate electronic properties and target engagement.[3][5][9][12] The fusion or linkage of these two moieties creates a versatile scaffold that combines the conformational flexibility of the piperidine with the aromatic and hydrogen-bonding capabilities of the pyridine.[7][9] This unique combination allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[7][13]

Therapeutic Applications in Oncology

Piperidine-pyridine derivatives have emerged as a significant class of anticancer agents, primarily by targeting key signaling pathways involved in tumor growth, proliferation, and survival.[5][14][15][16][17][18]

Mechanism of Action: Kinase Inhibition

A predominant mechanism of action for many anticancer piperidine-pyridine compounds is the inhibition of protein kinases.[5] These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The pyridine moiety can act as a bioisostere for the purine ring of ATP, enabling competitive inhibition at the kinase ATP-binding site.[5]

A notable example is the inhibition of Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) kinase, which are key drivers in certain types of non-small cell lung cancer.[19] Specific 2-amino-4-(1-piperidine) pyridine derivatives have been designed as dual ALK/ROS1 inhibitors to overcome clinical resistance to existing therapies.[19]

Signaling Pathway: ALK/ROS1 Inhibition

Caption: Inhibition of ALK/ROS1 signaling by piperidine-pyridine derivatives.

Quantitative Data: Anticancer Activity

The potency of piperidine-pyridine derivatives as anticancer agents is typically quantified by their half-maximal inhibitory concentration (IC50) against specific cancer cell lines or enzymes.

| Compound Class | Target | Cancer Cell Line | IC50 (nM) | Reference |

| 2-amino-4-(1-piperidine) pyridines | ALK/ROS1 | Various | Varies | [19] |

| Pyridyl-piperazinyl-piperidines | CXCR3 | - | 0.2 | [20] |

Experimental Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 value of a piperidine-pyridine derivative against a target kinase.

Materials:

-

Recombinant human kinase (e.g., ALK, ROS1)

-

Kinase substrate (e.g., a specific peptide)

-

ATP (Adenosine triphosphate)

-

Test compound (piperidine-pyridine derivative)

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the kinase, substrate, and test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the luminescence or fluorescence signal using a microplate reader.

-

Calculate the percent inhibition for each compound concentration relative to a control (no inhibitor).

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Therapeutic Applications in Neurodegenerative Diseases

The piperidine-pyridine scaffold is a prominent feature in compounds designed to combat neurodegenerative disorders like Alzheimer's disease.[21][22][23] Their primary mode of action in this context is the inhibition of cholinesterases.

Mechanism of Action: Cholinesterase Inhibition

In Alzheimer's disease, there is a decline in the levels of the neurotransmitter acetylcholine. Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that break down acetylcholine.[10] Piperidine-pyridine derivatives can inhibit these enzymes, thereby increasing the levels of acetylcholine in the brain and improving cognitive function.[10] Donepezil, a well-known drug for Alzheimer's, features a piperidine moiety.[10][21]

Signaling Pathway: Cholinesterase Inhibition

Caption: Mechanism of cholinesterase inhibition by piperidine-pyridine derivatives.

Quantitative Data: Cholinesterase Inhibitory Activity

| Compound | Target Enzyme | IC50 (nM) | Reference |

| Donepezil | AChE | 5.7 | [10] |

| Indolylpiperidine analogs | AChE/BChE | Varies | [19] |

Experimental Protocol: Ellman's Method for AChE Inhibition

Objective: To determine the AChE inhibitory activity of a piperidine-pyridine derivative using a spectrophotometric method.[10]

Principle: This colorimetric assay measures the activity of AChE based on the hydrolysis of acetylthiocholine (ATCI) to thiocholine. The produced thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified by measuring the absorbance at 412 nm.[10]

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB)

-

Test compound

-

Phosphate buffer (pH 8.0)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the buffer, DTNB, test compound, and AChE.

-

Pre-incubate the mixture for 15 minutes at 37°C.

-

Initiate the reaction by adding ATCI.

-

Measure the absorbance at 412 nm at regular intervals for a set period.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percent inhibition and subsequently the IC50 value.

Therapeutic Applications in Infectious Diseases

The piperidine-pyridine scaffold has demonstrated significant potential in the development of antiviral and antibacterial agents.[12][24][25][26]

Antiviral Activity

Piperidine-pyridine derivatives have shown efficacy against a range of viruses, including Human Immunodeficiency Virus (HIV).[26] A notable application is in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs).[26] These compounds bind to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents viral replication.[26]

Quantitative Data: Anti-HIV Activity

| Compound | Target | EC50 (nM) | Reference |

| BD-c1 | HIV-1 RT | 10 | [26] |

| BD-e2 | HIV-1 RT | 5.1 | [26] |

Antibacterial Activity

Derivatives incorporating the piperidine-pyridine scaffold have been investigated as inhibitors of bacterial enzymes essential for survival. For instance, they have been studied as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis, a key enzyme in the menaquinone biosynthetic pathway.[27][28] Inhibition of this pathway disrupts the electron transport chain, leading to bacterial cell death.[28]

Quantitative Data: Anti-mycobacterial Activity

| Compound Class | Target | Mtb IC50 (µM) | Reference |

| Piperidine derivatives | MenA | 13-22 | [27][28] |

Therapeutic Applications in Metabolic Diseases

The versatility of the piperidine-pyridine scaffold extends to the treatment of metabolic disorders such as type 2 diabetes.[29][30][31][32]

Mechanism of Action: DPP-4 Inhibition

One of the key targets for anti-diabetic drugs is dipeptidyl peptidase-4 (DPP-4), an enzyme that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, piperidine-pyridine derivatives can increase the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner.[31]

Experimental Workflow: DPP-4 Inhibition Assay

Caption: Workflow for a DPP-4 inhibition assay.

Synthesis and Structure-Activity Relationship (SAR) Studies

The synthesis of piperidine-pyridine scaffolds can be achieved through various routes, including the hydrogenation of pyridine precursors and multi-component reactions.[4][6][13] The ability to readily modify both the piperidine and pyridine rings allows for extensive SAR studies to optimize potency, selectivity, and pharmacokinetic properties.[11][20][27][28][33] For example, in the development of CXCR3 antagonists, substitution on the piperazine linker between the pyridine and piperidine moieties was found to have a pronounced effect on receptor affinity.[20]

Conclusion and Future Perspectives

The piperidine-pyridine scaffold continues to be a highly fruitful area of research in drug discovery. Its presence in numerous clinically approved drugs and late-stage clinical candidates is a testament to its therapeutic potential.[3][18] Future research will likely focus on the development of novel synthetic methodologies to access more complex and diverse derivatives, the exploration of new therapeutic targets, and the use of computational modeling to guide the rational design of next-generation piperidine-pyridine-based drugs. The inherent versatility and favorable pharmacological properties of this scaffold ensure its enduring importance in the quest for new and improved medicines.

References

- Narhe, B. D., Breman, A. C., Padwal, J., Vandenput, D. A. L., Scheidt, J. M., Benningshof, J. C. J., van der Marel, G. A., Overkleeft, H. S., van der Stelt, M., & Filippov, D. V. (2017). Piperidine and octahydropyrano[3,4-c] pyridine scaffolds for drug-like molecular libraries of the European Lead Factory. Bioorganic & Medicinal Chemistry, 25(19), 5113-5121.

- (N.D.). Antidiabetic compounds containing pyridine scaffold.

- Narhe, B. D., Breman, A. C., Padwal, J., Vandenput, D. A. L., Scheidt, J. M., Benningshof, J. C. J., van der Marel, G. A., Overkleeft, H. S., van der Stelt, M., & Filippov, D. V. (2017). Piperidine and Octahydropyrano[3,4-c] pyridine Scaffolds for Drug-like Molecular Libraries of the European Lead Factory. Bioorganic & Medicinal Chemistry, 25(19).

- Shao, Y., Anilkumar, G. N., Carroll, C. D., Dong, G., Hall, J. W., 3rd, Hobbs, D. W., Jiang, Y., Jenh, C. H., Kim, S. H., Kozlowski, J. A., McGuinness, B. F., Rosenblum, S. B., Schulman, I., Shih, N. Y., Shu, Y., Wong, M. K. C., Yu, W., Zawacki, L. G., & Zeng, Q. (2011). II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists. Bioorganic & Medicinal Chemistry Letters, 21(5), 1527–1531.

- (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.

- (N.D.). Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. Unknown.

- (N.D.). A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. Unknown.

- (N.D.).

- (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Unknown.

- (2022). Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. Pharmacia.

- (N.D.). The Pyridine Scaffold: A Cornerstone in Modern Medicinal Chemistry. Benchchem.

- (2017). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Unknown.

- (N.D.).

- (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.

- (N.D.). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold.

- (N.D.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC - PubMed Central.

- (2024). Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. Unknown.

- (2025). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Unknown.

- (N.D.). Pyridine Derivatives: A Comprehensive Review of Their Potential as Anti-Diabetic Agents. Unknown.

- (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. PubMed.

- (N.D.). Piperidine Derivatives as Enzyme Inhibitors: A Technical Guide. Benchchem.

- (2025). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Unknown.

- (N.D.). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI.

- (2023). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA)

- (N.D.). Structure-activity relationship (SAR) of piperidinyl piperidine analogues. Benchchem.

- (N.D.). The Piperidine Scaffold: A Cornerstone in Modern Drug Discovery and Synthesis. Benchchem.

- (N.D.). (PDF) Piperidine nucleus in the field of drug discovery.

- (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Unknown.

- (N.D.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - PubMed Central.

- (N.D.). Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC - PubMed Central.

- (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Bentham Science Publisher.

- (N.D.). [PDF] Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. Semantic Scholar.

- (N.D.). SI1050531T1 - Pyridine and piperidine derivatives for treating neurodegenerative diseases.

- (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH.

- (N.D.). Piperidine derivative (57) as anti-SARS-CoV-2 agent..

- (N.D.). Discovery of Piperidine-Linked Pyridine Analogues as Potent Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors. PubMed.

- (2023).

- (N.D.). SAR studies of piperidine-based analogues of cocaine. Part 3: Oxadiazoles. Unknown.

Sources

- 1. Piperidine and octahydropyrano[3,4-c] pyridine scaffolds for drug-like molecular libraries of the European Lead Factory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. benchchem.com [benchchem.com]